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Compound of Interest

Compound Name: 3-Demethyilcolchicine

Cat. No.: B8067971

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR)
and mass spectrometry (MS) data for 3-demethylcolchicine, an active metabolite of
colchicine. The interpretation of this spectroscopic data is crucial for its identification,
characterization, and for quality control in drug development processes. While a complete set
of officially published and assigned experimental spectra for 3-demethylcolchicine is not
readily available in public databases, this guide synthesizes information from closely related
analogs and foundational spectroscopic principles to provide a robust interpretation.

Chemical Structure and Properties

3-Demethylcolchicine, also known as (-)-3-Demethylcolchicine, is a tropolone alkaloid and a
metabolite of colchicine. Its chemical structure is characterized by the colchicine backbone with
a hydroxyl group at the C-3 position of the A ring, resulting from the demethylation of the
corresponding methoxy group in colchicine.

e Molecular Formula: C21H23NOe
» Molecular Weight: 385.4 g/mol

e |[UPAC Name: N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-0x0-6,7-dihydro-5H-benzo[a]heptalen-
7-yllacetamide
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The following tables present the predicted *H and *C NMR chemical shifts for 3-
demethylcolchicine. These predictions are based on the known spectra of colchicine and the
expected electronic effects of replacing a methoxy group with a hydroxyl group at the C-3

position.

Predicted *H NMR Data

The *H NMR spectrum of 3-demethylcolchicine is expected to be similar to that of colchicine,
with the notable absence of a methoxy signal around 3.9 ppm and the appearance of a new
signal for the phenolic hydroxyl proton. The chemical shifts are referenced to a standard

internal solvent.
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Predicted Coupling
Proton Chemical Shift Multiplicity Constant (J) in Notes
(ppm) Hz

Aromatic proton
H-4 ~6.5-6.7 S _

on ring A.

Aromatic proton
H-8 ~6.8-7.0 d ]

onring C.

Aromatic proton
H-11 ~72-74 d ]

onring C.

Aromatic proton
H-12 ~7.0-7.2 d _

onring C.

Methylene proton
H-5a ~1.8-2.0 m ]

on ring B.

Methylene proton
H-53 ~22-24 m _

on ring B.

Methylene proton
H-6a ~2.3-25 m ]

on ring B.

Methylene proton
H-6[3 ~25-27 m ]

on ring B.

Methine proton
H-7 ~4.6-4.8 m ]

on ring B.

Methoxy grou
1-OCHs ~3.6-3.8 S ] y group

on ring A.

Methoxy grou
2-OCHs ~3.8-4.0 S ] y group

on ring A.

Methoxy grou
10-OCHs ~3.9-41 s ] y group

onring C.

Acetyl grou
NHCOCHSs ~19-21 S Y1 9roup

protons.
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NH ~6.5-7.5 d Amide proton.

Phenolic proton,

3-OH Variable brs
exchangeable.

Predicted **C NMR Data

The 13C NMR spectrum will reflect the carbon framework of the molecule. The most significant
change compared to colchicine will be the upfield shift of the C-3 signal due to the replacement

of the methoxy group with a hydroxyl group.
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Predicted Chemical Shift

Carbon Notes

(Ppm)
C-1 ~151 Aromatic carbon with OCHs.
C-2 ~141 Aromatic carbon with OCHs.
C-3 ~150 Aromatic carbon with OH.
C-4 ~107 Aromatic carbon with H.
C-4a ~129 Quaternary aromatic carbon.
C-5 ~30 Methylene carbon in ring B.
C-6 ~36 Methylene carbon in ring B.
C-7 ~52 Methine carbon in ring B.
C-7a ~135 Quaternary aromatic carbon.
C-8 ~113 Aromatic carbon with H.

Carbonyl carbon in tropolone

C-9 ~182 .

ring.
C-10 ~164 Aromatic carbon with OCHs.
C-11 ~130 Aromatic carbon with H.
C-12 ~135 Aromatic carbon with H.
C-12a ~142 Quaternary aromatic carbon.
1-OCHs ~61 Methoxy carbon.
2-OCHs ~56 Methoxy carbon.
10-OCHs ~56 Methoxy carbon.
NHCOCHs3 ~170 Acetyl carbonyl carbon.
NHCOCHSs ~23 Acetyl methyl carbon.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 3-demethylcolchicine, the expected monoisotopic mass is 385.1525 g/mol

Predicted Mass Spectrometry Data

The fragmentation of 3-demethylcolchicine is expected to be similar to that of colchicine and
other colchicinoids, primarily involving cleavages of the B and C rings.

m/z Proposed Fragment Notes

Molecular ion or protonated

385 [M]* or [M+H]*

molecule.

Loss of the hydroxyl group or
368 [M-OH]* or [M+H-H20]*

water.
354 [M-OCHs]* Loss of a methoxy group.
326 [M-NHCOCHs]* Loss of the acetamido group.

281 Further fragmentation of the
tropolone ring.

Experimental Protocols

Standard protocols for the spectroscopic analysis of natural products are applicable to 3-
demethylcolchicine.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of purified 3-demethylcolchicine in
0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-ds, or MeOD). Add a small amount of
tetramethylsilane (TMS) as an internal standard (0 ppm).

o Data Acquisition:

o Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.
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o H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio.

o 183C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse
sequence.

o 2D NMR: Perform standard 2D NMR experiments such as COSY (Correlation
Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single
Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC
(Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon
correlations, which is crucial for assigning quaternary carbons.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
peak integration.

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of 3-demethylcolchicine (typically in the low
pg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with the
addition of a small amount of formic acid or ammonium acetate to promote ionization.

o Data Acquisition:

o Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a
suitable ionization source (e.g., Electrospray lonization - ESI).

o Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the
accurate mass of the molecular ion ([M+H]*).

o Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to
collision-induced dissociation (CID) to generate a fragmentation pattern. This provides
structural information about the molecule.

» Data Analysis: Analyze the resulting spectra to determine the elemental composition from the
accurate mass and to propose fragmentation pathways based on the observed product ions.
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Visualization of Spectroscopic Interpretation
Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data
to confirm the structure of 3-demethylcolchicine.

Data Acquisition

NMR Data Acquisition Mass Spectrometry
(1H, 13C, COSY, HSQC, HMBC) (Full Scan MS, MS/MS)

Data Analysis

NMR Spectral Analysis

- Chemical Shifts Mass Spectral Analysis

- Molecular lon (m/z)
- Fragmentation Pattern

- Coupling Constants
- 2D Correlations

Structure Elucidation

Fragment Assembly & Correlation

:

Structure Confirmation of
3-Demethylcolchicine

Click to download full resolution via product page
Caption: Workflow for the spectroscopic data interpretation of 3-demethylcolchicine.

Interpretation and Conclusion

The combined analysis of NMR and mass spectrometry data provides a comprehensive
structural elucidation of 3-demethylcolchicine.
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e Mass Spectrometry confirms the molecular weight and elemental composition. The
fragmentation pattern, when compared to that of colchicine, will show a mass difference of
14 Da (CH:) for fragments containing the A-ring, consistent with the replacement of a
methoxy group with a hydroxyl group.

» 1H NMR Spectroscopy will clearly show the absence of one methoxy signal and the
presence of a phenolic hydroxyl proton. The rest of the spectrum will largely resemble that of
colchicine, confirming the integrity of the core structure. 2D NMR experiments like COSY will
help in tracing the proton-proton connectivities within the spin systems of the molecule.

e 13C NMR Spectroscopy will show a characteristic shift in the C-3 carbon signal and the
absence of one methoxy carbon signal. HMBC correlations will be instrumental in confirming
the connectivity of the different structural fragments, particularly the assignment of the
quaternary carbons. For instance, correlations from the remaining methoxy protons to their
attached carbons and adjacent carbons will solidify their positions on the aromatic rings.

In conclusion, a meticulous interpretation of the 1D and 2D NMR spectra, in conjunction with
high-resolution mass spectrometry data, allows for the unambiguous identification and
structural confirmation of 3-demethylcolchicine. This detailed spectroscopic guide serves as a
valuable resource for researchers and professionals involved in the study and development of
colchicine-related compounds.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
Interpretation of 3-Demethylcolchicine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8067971#spectroscopic-data-interpretation-of-3-
demethylcolchicine-nmr-and-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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